4-chloro-N-(cyclopropylmethyl)-2-methylaniline is an organic compound that belongs to the class of anilines, characterized by the presence of a chloro group at the 4-position, a cyclopropylmethyl group attached to the nitrogen atom, and a methyl group at the 2-position of the aniline ring. Its chemical formula is C10H12ClN, and it is identified by the CAS number 939757-94-5. This compound is notable for its unique steric and electronic properties due to the combination of these functional groups.
The synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline typically involves a two-step process:
The molecular structure of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline can be represented as follows:
The compound's molecular weight is approximately 183.66 g/mol. The presence of both chloro and cyclopropylmethyl groups contributes to its unique chemical behavior and reactivity profile.
4-chloro-N-(cyclopropylmethyl)-2-methylaniline can undergo various chemical reactions, including:
The specific products formed from these reactions depend on the choice of reagents and reaction conditions. For example, oxidation may yield quinone derivatives while substitution can lead to various substituted aniline derivatives.
The mechanism of action for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline involves its interaction with biological systems. It may act as an inhibitor or activator for certain enzymes depending on its chemical structure:
4-chloro-N-(cyclopropylmethyl)-2-methylaniline has several scientific uses:
The secondary amine functionality in 4-chloro-N-(cyclopropylmethyl)-2-methylaniline serves as a critical nucleophile in constructing trisubstituted purine cores essential for kinase inhibition. The synthetic pathway typically involves:
Table 2: Synthesis Pathway to Kinase Inhibitors Using 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline
Step | Reaction | Intermediate | Purpose |
---|---|---|---|
1 | Alkylation of purine core | 2,6-Dichloro-9-(cyclopropylmethyl)purine (2a) | Establishes N-9 anchor point |
2 | Nucleophilic displacement at C-6 | 6-Chloro-2-substituted purine | Introduces diversity at C-6 |
3 | Coupling with 4-chloro-N-(cyclopropylmethyl)-2-methylaniline | Target inhibitor (e.g., 11b) | Positions key aniline pharmacophore at C-6 |
This modular synthesis enabled the production of compound 11b – a 2,6,9-trisubstituted purine exhibiting Bcr-Abl inhibition at IC₅₀ = 0.015 μM, surpassing imatinib by >50-fold. The cyclopropylmethyl-aniline component specifically contributes to:
Resistance mutations in Bcr-Abl (particularly T315I "gatekeeper" mutation) render 1st/2nd-generation TKIs ineffective by sterically blocking drug binding. 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline-derived inhibitors overcome this through:
Table 3: Activity Profile of Aniline-Derived Inhibitor 11b Against Resistant Mutants
Bcr-Abl Variant | Mutation Location | 11b GI₅₀ (μM) | Imatinib GI₅₀ (μM) | Selectivity Fold |
---|---|---|---|---|
Wild Type | - | 0.7–1.3 | 0.8–1.5 | Comparable |
T315I | P-loop | 6.4 | >20 | >3.1 |
E255K | ATP-binding cleft | 8.2 | >20 | >2.4 |
Y253H | P-loop | 11.5 | >20 | >1.7 |
Mechanistically, inhibitors featuring this aniline moiety:
The incorporation of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline represents the culmination of systematic purine scaffold evolution:
Table 4: Evolution of Purine-Based Inhibitors Featuring Cyclopropylmethyl-Aniline
Generation | N-9 Substituent | C-6 Aniline | Bcr-Abl IC₅₀ (μM) | Key Advancement |
---|---|---|---|---|
Early lead | 3-Hydroxyphenylethyl | Unsubstituted aniline | 0.090 | Proof of concept |
Intermediate | Cyclopropylmethyl | 4-Fluoroaniline | 0.028 | Improved metabolic stability |
Optimized | Cyclopropylmethyl | 4-Chloro-2-methylaniline | 0.015 | Enhanced mutant activity & selectivity |
This evolution was guided by crystallographic data showing the cyclopropylmethyl group’s ideal fit within a 5.2 Å deep hydrophobic pocket adjacent to the ATP-binding site. Subsequent structure-activity relationship (SAR) studies confirmed that elongation to cyclobutylmethyl increased IC₅₀ by 14-fold, validating the strict size dependence of this region [2] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9